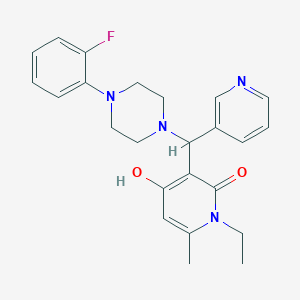

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-21(30)22(24(29)31)23(18-7-6-10-26-16-18)28-13-11-27(12-14-28)20-9-5-4-8-19(20)25/h4-10,15-16,23,30H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVQKPQTPRAGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS Number: 939242-53-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The structure features a piperazine ring, a pyridine moiety, and various functional groups that contribute to its biological properties.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 939242-53-2 |

| Molecular Formula | C24H27FN4O2 |

| Molecular Weight | 422.5 g/mol |

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activities, particularly in the context of neuropharmacology and oncology. The presence of the 2-fluorophenyl group is crucial for enhancing its interaction with biological targets, particularly receptors involved in neurotransmission and cancer cell proliferation.

Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 0.48 | 1.93 |

| HCT-116 | 0.19 | 2.84 |

These results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent.

The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels. Flow cytometry analyses revealed that treated cells exhibited increased caspase-3/7 activity, indicating that the compound triggers apoptotic pathways.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has also been investigated for its effects on neurotransmitter systems. It acts as a selective antagonist at certain serotonin receptors, which may contribute to its potential use in treating psychiatric disorders.

Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by researchers at [source] evaluated the effects of the compound on MCF-7 breast cancer cells. The treatment resulted in significant cell death and reduced viability compared to untreated controls. The study concluded that further exploration into the structural modifications could enhance potency.

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties, where various concentrations of the compound were tested against serotonin receptors in vitro. The results indicated a strong binding affinity, suggesting potential applications in treating anxiety and depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.